molecular formula C18H19F3N2O3 B2683755 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034548-37-1

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2683755
CAS No.: 2034548-37-1
M. Wt: 368.356
InChI Key: JYQZBLYZAUWRGI-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a 4-methoxy-6-methyl-2-oxopyridine scaffold linked via an ethyl chain to a 2-(4-(trifluoromethyl)phenyl)acetamide group. The presence of the trifluoromethyl group is a common motif in modern pharmaceuticals due to its ability to enhance metabolic stability and modulate lipophilicity . The 2-oxopyridine (or 2-pyridone) core is a privileged structure in bioactive compounds and is found in various therapeutic agents, including some antibacterial and central nervous system-targeting molecules . This specific molecular architecture makes it a valuable chemical tool for researchers. Potential applications include use as a building block in the synthesis of novel compound libraries, a intermediate in route development, or a lead compound for investigating new biological targets in areas such as enzymology and receptor-based assays. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly around the 2-oxopyridine and trifluoromethyl-substituted aromatic systems. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3/c1-12-9-15(26-2)11-17(25)23(12)8-7-22-16(24)10-13-3-5-14(6-4-13)18(19,20)21/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQZBLYZAUWRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)CC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxy-6-methyl-2-pyridone and an ethylating agent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with acetic anhydride or a similar acylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is often the corresponding amine or alcohol.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Pharmacology: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Materials Science: Its unique structure may be explored for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its interaction with specific molecular targets. For instance, the pyridine ring and trifluoromethyl group may facilitate binding to certain receptors or enzymes, modulating their activity. The acetamide moiety could also play a role in enhancing the compound’s bioavailability and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of key structural elements is provided below:

Compound Core Structure Key Substituents Functional Groups
Target Compound 2-Oxopyridinone 4-Methoxy-6-methyl, 4-(trifluoromethyl)phenyl Amide, ether, CF₃
d17 () Purine-triazole 2,5-Bis(trifluoromethyl)phenyl, 1,3-dimethylpurine Amide, triazole, CF₃
Compounds Quinoline Piperidin-4-ylidene, tetrahydrofuran-3-yl-oxy Amide, cyano, ether
4j () Pyrimidine 4-Fluorophenyl, 2,4-dimethoxyphenyl Amide, methoxy, F

Key Observations :

  • The target compound’s 2-oxopyridinone core distinguishes it from purine (d17) or quinoline-based analogs (), which may alter binding modes in biological systems.
  • The trifluoromethyl group is shared with d17, enhancing hydrophobicity and electron-withdrawing effects compared to 4j’s fluorophenyl group .
  • Compounds in feature bulkier heterocycles (e.g., piperidin-4-ylidene), which may reduce membrane permeability relative to the target compound’s simpler ethyl-linked structure .

Physicochemical Comparison :

Property Target Compound d17 () 4j ()
Molecular Weight ~384 g/mol (est.) ~580 g/mol 458.18 g/mol
logP (est.) ~3.5 (high CF₃) ~4.2 (dual CF₃) ~2.8 (polar methoxy)
Solubility Low (lipophilic CF₃) Very low Moderate
  • The target compound’s trifluoromethyl group increases lipophilicity (logP ~3.5) compared to 4j’s polar methoxy substituents .
  • d17’s dual trifluoromethyl groups and purine core result in higher molecular weight and lower solubility .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine derivative and a trifluoromethyl-substituted phenyl group. The presence of the methoxy and methyl groups on the pyridine ring enhances its chemical properties, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈F₃N₃O₂
Molecular Weight319.32 g/mol
CAS Number1903050-81-6
Melting PointNot Available
SolubilityNot Available

The primary mechanism of action for this compound involves the inhibition of EZH2 (Enhancer of Zeste Homolog 2) , a histone methyltransferase implicated in epigenetic regulation of gene expression. By inhibiting EZH2, this compound potentially reverses the silencing of tumor suppressor genes, which is crucial in cancer progression.

Inhibition Profile

  • Target : EZH2
  • Inhibition Type : Competitive inhibition
  • IC50 Value : Specific IC50 values need to be derived from experimental studies but are indicative of effective inhibition at low concentrations.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly through its role as an EZH2 inhibitor. By disrupting the methylation processes that silence tumor suppressor genes, it shows promise as a therapeutic agent in various cancers.

Case Studies :

  • Breast Cancer : Studies have demonstrated that compounds similar to this compound can lead to reduced tumor growth in xenograft models by reactivating silenced genes.
  • Lung Cancer : In vitro assays revealed that this compound can induce apoptosis in lung cancer cell lines, suggesting its potential as an adjunct therapy in lung cancer treatment .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity:

  • The methoxy group enhances solubility and bioavailability.
  • The trifluoromethyl group increases lipophilicity, potentially improving cellular uptake.

These modifications are crucial for optimizing the compound's efficacy against various cancer types.

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